[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method is the alkylation of pyrazole derivatives. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the ethyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Medicine
Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Its pyrazole rings are known to exhibit various biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the specific substitution pattern on the pyrazole rings. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-13(5-7-15-17)10-14-9-12-6-8-18(16-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
DFIWLKOWMGBNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=NN(C=C2)C(C)C |
Origin of Product |
United States |
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